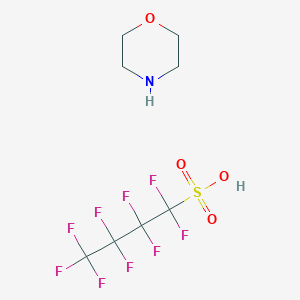
5,5'-Dicyano-3-(4-sulfobutyl)-1,1',3'-triethylimidacarbocyanine betaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine is a synthetic organic compound that belongs to the class of cyanine dyes. These dyes are known for their vivid colors and are widely used in various scientific and industrial applications, particularly in the fields of biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine typically involves the condensation of appropriate imidazole derivatives with cyano and sulfobutyl groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine has several scientific research applications, including:
Fluorescent Probes: Used as a fluorescent dye in microscopy and flow cytometry to label and visualize biological molecules.
Molecular Imaging: Employed in imaging techniques to study cellular processes and molecular interactions.
Biochemical Assays: Utilized in various assays to detect and quantify biomolecules such as proteins, nucleic acids, and lipids.
Photodynamic Therapy: Investigated for its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Mecanismo De Acción
The mechanism of action of 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine involves its ability to absorb light and emit fluorescence. The compound’s molecular structure allows it to interact with specific molecular targets, such as nucleic acids or proteins, and emit light upon excitation. This property makes it useful for imaging and detection applications.
Comparación Con Compuestos Similares
Similar Compounds
Cy3: Another cyanine dye with similar fluorescent properties but different chemical structure.
Cy5: A cyanine dye with a longer wavelength emission compared to 5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine.
FITC: A fluorescein-based dye with different spectral properties and applications.
Uniqueness
5,5’-Dicyano-3-(4-sulfobutyl)-1,1’,3’-triethylimidacarbocyanine betaine is unique due to its specific chemical structure, which imparts distinct spectral properties and reactivity. Its sulfobutyl group enhances its solubility in aqueous solutions, making it particularly useful for biological applications.
Propiedades
Número CAS |
32634-36-9 |
|---|---|
Fórmula molecular |
C29H32N6O3S |
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
4-[6-cyano-2-[(E,3E)-3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H32N6O3S/c1-4-32-24-14-12-22(20-30)18-26(24)34(6-3)28(32)10-9-11-29-33(5-2)25-15-13-23(21-31)19-27(25)35(29)16-7-8-17-39(36,37)38/h9-15,18-19H,4-8,16-17H2,1-3H3 |
Clave InChI |
YWYCGJBGMVFFMH-UHFFFAOYSA-N |
SMILES isomérico |
CCN\1C2=C(C=C(C=C2)C#N)N(/C1=C/C=C/C3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C#N)N(C1=CC=CC3=[N+](C4=C(N3CCCCS(=O)(=O)[O-])C=C(C=C4)C#N)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
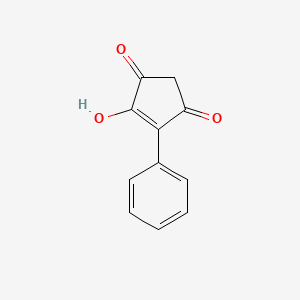

![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
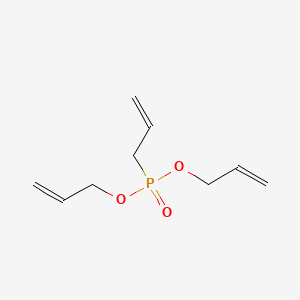
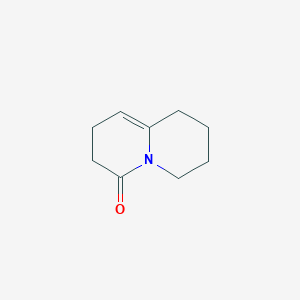
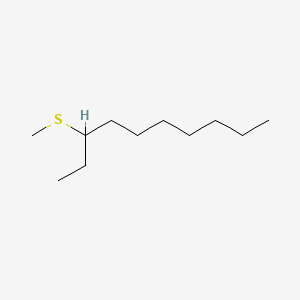
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
![2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13820602.png)



